4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-fluorobenzene-1-sulphonate
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Overview
Description
4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-fluorobenzene-1-sulphonate is a complex organic compound with the molecular formula C21H14ClFO4S and a molecular weight of 416.85 g/mol . This compound is characterized by the presence of a chlorophenyl group, an acryloyl group, and a fluorobenzene sulphonate group, making it a unique molecule with diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-fluorobenzene-1-sulphonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps :
Preparation of 3-(3-Chlorophenyl)acryloyl chloride: This intermediate is synthesized by reacting 3-chlorobenzaldehyde with acryloyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The 3-(3-Chlorophenyl)acryloyl chloride is then reacted with phenyl 4-fluorobenzene-1-sulphonate in the presence of a catalyst such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-fluorobenzene-1-sulphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-fluorobenzene-1-sulphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-fluorobenzene-1-sulphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-methylbenzenesulphonate
- 4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-bromobenzene-1-sulphonate
Uniqueness
4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-fluorobenzene-1-sulphonate is unique due to the presence of the fluorobenzene sulphonate group, which imparts distinct chemical properties such as increased reactivity and stability compared to its analogs .
Properties
IUPAC Name |
[4-[3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFO4S/c22-17-3-1-2-15(14-17)4-13-21(24)16-5-9-19(10-6-16)27-28(25,26)20-11-7-18(23)8-12-20/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYNEOWRYSAIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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